4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, as well as a formyl group on the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 4-methoxy-3,5-dimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The formyl group is then introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carboxylic acid
Reduction: 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-methanol
Substitution: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Scientific Research Applications
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde
- 4-(3,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde
- 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole
Uniqueness
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain molecular targets and improve its overall effectiveness in various applications.
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-4-10(5-9(2)13(8)16-3)11-7-17-12(6-15)14-11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYKNGWGAUMYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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